molecular formula C23H27NO4 B567707 Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate CAS No. 207461-99-2

Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate

Cat. No.: B567707
CAS No.: 207461-99-2
M. Wt: 381.472
InChI Key: AEHZEDLXDLPQQD-UHFFFAOYSA-N
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Description

Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields of scientific research. The compound is characterized by the presence of a piperidine ring substituted with a 1,2-diphenylethyl group and a (2Z)-2-butenedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate typically involves the reaction of 1-(1,2-diphenylethyl)piperidine with maleic acid or its derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the (2Z)-2-butenedioate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate involves its interaction with molecular targets such as receptors and enzymes. It is known to act as an NMDA receptor antagonist, similar to other compounds in its class. This interaction leads to the inhibition of NMDA receptor-mediated neurotransmission, which can result in various physiological and pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate is unique due to its specific substitution pattern and the presence of the (2Z)-2-butenedioate moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

but-2-enedioic acid;1-(1,2-diphenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N.C4H4O4/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;5-3(6)1-2-4(7)8/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHZEDLXDLPQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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